Cas no 15728-44-6 (1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole)

1-(4-Methylbenzenesulfonyl)-1H-1,3-benzodiazole is a sulfonylated benzodiazole derivative commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include its role as a versatile building block for constructing heterocyclic compounds, owing to the reactivity of the sulfonyl and benzodiazole functional groups. The compound exhibits stability under standard handling conditions, facilitating its use in multi-step synthetic routes. Additionally, the presence of the tosyl (p-toluenesulfonyl) group enhances its utility in protecting-group chemistry and nucleophilic substitution reactions. Its well-defined structure and purity make it suitable for precision applications in medicinal chemistry and material science research.
1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole structure
15728-44-6 structure
Product Name:1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole
CAS No:15728-44-6
MF:C14H12N2O2S
MW:272.322281837463
CID:860518
PubChem ID:746711
Update Time:2026-04-29

1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole, 1-[(4-methylphenyl)sulfonyl]-
    • 1-(4-methylphenyl)sulfonylbenzimidazole
    • 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole

Computed Properties

  • Exact Mass: 272.06206

Experimental Properties

  • PSA: 51.96

1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18222559-0.05g
1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole
15728-44-6 90%
0.05g
$73.0 2023-09-19

Additional information on 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole

Recent Advances in the Study of 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS: 15728-44-6)

1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS: 15728-44-6) is a sulfonamide derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive compounds, as well as its direct applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, highlighting its mechanistic insights, synthetic utility, and therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole as a scaffold for designing novel kinase inhibitors. The researchers utilized computational docking and molecular dynamics simulations to predict its binding affinity with various kinase targets, followed by in vitro validation. The results demonstrated that derivatives of this compound exhibited selective inhibition against specific kinases involved in cancer pathways, suggesting its potential as a lead compound for anticancer drug development.

In another recent study, the compound's utility as a sulfonylation reagent in organic synthesis was explored. Researchers reported its effectiveness in introducing the tosyl (Ts) group into heterocyclic compounds, a critical step in the synthesis of many pharmaceuticals. The study, published in Organic Letters, highlighted the compound's stability and high yield under mild reaction conditions, making it a valuable tool for synthetic chemists.

Further investigations into the biological activities of 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole have revealed its antimicrobial properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy against a range of Gram-positive bacteria, with minimal cytotoxicity to human cells. The study proposed that the compound's mechanism of action involves disruption of bacterial cell wall synthesis, positioning it as a promising candidate for further development into antibacterial agents.

The pharmacokinetic profile of this compound has also been a subject of recent research. A preclinical study evaluated its absorption, distribution, metabolism, and excretion (ADME) properties, revealing favorable oral bioavailability and metabolic stability. These findings, published in Drug Metabolism and Disposition, support the potential for further optimization of this compound for therapeutic applications.

In conclusion, recent studies on 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazole (CAS: 15728-44-6) have significantly expanded our understanding of its chemical and biological properties. Its dual role as a synthetic building block and a pharmacologically active scaffold makes it a compound of considerable interest in drug discovery. Future research directions may focus on structural optimization to enhance its selectivity and potency, as well as exploration of its applications in other therapeutic areas beyond oncology and infectious diseases.

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